4-Butyl-2-hydroxy-1,3-diphenyl-1,2-dihydro-1lambda~5~-phosphinolin-1-one
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Overview
Description
This compound belongs to the class of phosphinoline derivatives, which are characterized by the presence of a phosphorus atom within a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-hydroxy-1,3-diphenyl-1,2-dihydro-1lambda~5~-phosphinolin-1-one typically involves multi-step organic reactions. One common method involves the reaction of a phosphine oxide with a suitable butyl and diphenyl precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-hydroxy-1,3-diphenyl-1,2-dihydro-1lambda~5~-phosphinolin-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The butyl and diphenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketone or aldehyde derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
4-Butyl-2-hydroxy-1,3-diphenyl-1,2-dihydro-1lambda~5~-phosphinolin-1-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Butyl-2-hydroxy-1,3-diphenyl-1,2-dihydro-1lambda~5~-phosphinolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phosphorus atom can coordinate with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: 4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione
3-hydroxy-4-phenyl-2-butanone: 4-phenyl-3-hydroxybutan-2-one
Uniqueness
4-Butyl-2-hydroxy-1,3-diphenyl-1,2-dihydro-1lambda~5~-phosphinolin-1-one is unique due to the presence of a phosphorus atom within its heterocyclic ring, which imparts distinct chemical properties and potential applications compared to similar compounds. Its structural features enable it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various scientific fields.
Properties
CAS No. |
62371-06-6 |
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Molecular Formula |
C25H25O2P |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-butyl-1-oxo-1,3-diphenyl-2H-phosphinolin-2-ol |
InChI |
InChI=1S/C25H25O2P/c1-2-3-16-22-21-17-10-11-18-23(21)28(27,20-14-8-5-9-15-20)25(26)24(22)19-12-6-4-7-13-19/h4-15,17-18,25-26H,2-3,16H2,1H3 |
InChI Key |
VGNRUCWXAOAEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(P(=O)(C2=CC=CC=C21)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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